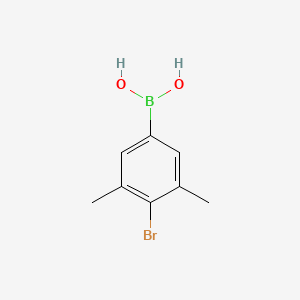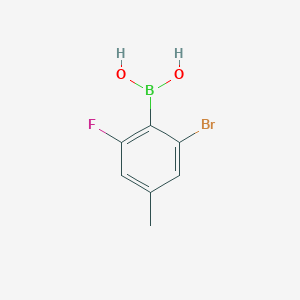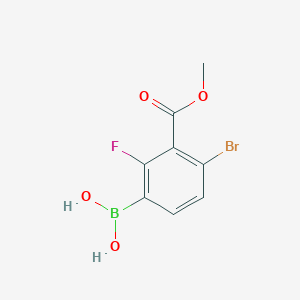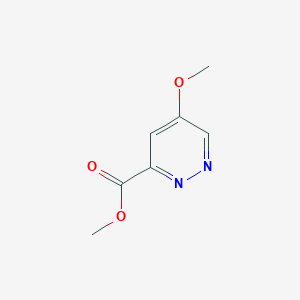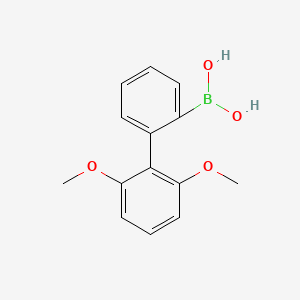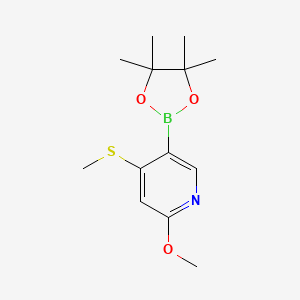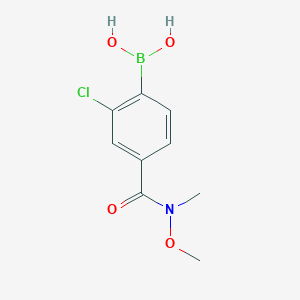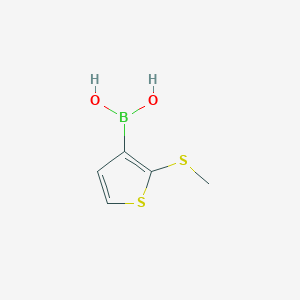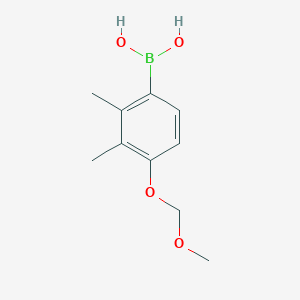
2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid
Vue d'ensemble
Description
“2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid” is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . This compound contains a phenyl group with two methyl substituents at the 2nd and 3rd positions, and a methoxymethoxy group at the 4th position .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the use of organometallic compounds such as phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a phenyl ring substituted with two methyl groups and a methoxymethoxy group. The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids, including “this compound”, are commonly used in various chemical reactions such as Suzuki-Miyaura cross-coupling reactions, Mizoroki-Heck arylation, Baeyer-Villiger oxidation, and Rhodium-catalyzed asymmetric conjugate addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 196.01 . It is a solid at room temperature .Mécanisme D'action
Target of Action
2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid is a type of pinacol boronic ester . These compounds are highly valuable building blocks in organic synthesis . They are primarily used in the Suzuki-Miyaura coupling, a type of palladium-catalyzed cross-coupling reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This is a radical approach that involves the removal of the boron moiety from the boronic ester . The protodeboronation process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound affects various biochemical pathways. The most significant of these is the Suzuki–Miyaura coupling, which is a type of palladium-catalyzed cross-coupling reaction . This reaction allows the boron moiety to be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s known that boronic esters, in general, have increased stability compared to boranes, making them more suitable for chemical transformations . This increased stability also presents new challenges, particularly when it comes to the removal of the boron moiety at the end of a sequence if required .
Result of Action
The result of the compound’s action is the formation of new chemical structures through the Suzuki–Miyaura coupling . This includes the formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The protodeboronation process has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of boronic esters can be affected by air and moisture . Therefore, the compound’s action, efficacy, and stability need to be considered in the context of these environmental conditions .
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid in lab experiments is its ability to inhibit proteasome activity. This compound has been shown to be effective in inhibiting proteasome activity in vitro and in vivo. However, one of the limitations of using this compound is its potential toxicity. Boronic acids have been shown to be toxic to cells at high concentrations, which can limit their use in lab experiments.
Orientations Futures
There are several future directions for the use of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid in scientific research. One area of interest is the development of new anti-cancer agents based on boronic acid derivatives. Additionally, this compound has potential applications in material science, including the development of new catalysts and sensors. Further research is needed to explore the full potential of this compound in these areas.
Conclusion:
In conclusion, this compound is a boronic acid derivative that has significant potential in various scientific research applications. This compound has been shown to be effective in inhibiting proteasome activity and has potential applications in drug discovery, material science, and other areas. Further research is needed to explore the full potential of this compound in these areas.
Applications De Recherche Scientifique
2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid has been utilized in various scientific research applications. One of the most significant applications is in drug discovery. Boronic acids have been shown to inhibit proteasome activity, which is essential for cancer cell survival. As a result, boronic acid derivatives such as this compound have been developed as potential anti-cancer agents.
Safety and Hazards
Propriétés
IUPAC Name |
[4-(methoxymethoxy)-2,3-dimethylphenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-7-8(2)10(15-6-14-3)5-4-9(7)11(12)13/h4-5,12-13H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUFCHIWJUFOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCOC)C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501199683 | |
| Record name | Boronic acid, B-[4-(methoxymethoxy)-2,3-dimethylphenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501199683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1451392-24-7 | |
| Record name | Boronic acid, B-[4-(methoxymethoxy)-2,3-dimethylphenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-(methoxymethoxy)-2,3-dimethylphenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501199683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




